Cis-10-hydroxy Nortriptyline-D3 is a deuterated analog of cis-10-hydroxy Nortriptyline, which is a metabolite of the tricyclic antidepressant Nortriptyline. This compound is classified as a stable isotope-labeled compound, specifically designed for use in scientific research, particularly in pharmacokinetic studies and metabolic profiling. The molecular formula for cis-10-hydroxy Nortriptyline-D3 is with a molecular weight of approximately 282.395 g/mol .
The synthesis of cis-10-hydroxy Nortriptyline-D3 can be approached through several methods, primarily involving the modification of existing tricyclic structures. One common method includes the N-demethylation of amitriptyline, which leads to the formation of Nortriptyline, followed by hydroxylation at the 10-position to yield cis-10-hydroxy Nortriptyline. The deuteration process involves substituting hydrogen atoms with deuterium atoms, often utilizing deuterated reagents during synthesis to ensure the incorporation of deuterium into the final product .
The molecular structure of cis-10-hydroxy Nortriptyline-D3 features a tricyclic framework characteristic of tricyclic antidepressants. The compound includes:
C([2H])([2H])NCC\C=C/1\c2ccccc2CC(O)c3ccccc13
InChI=1S/C19H21NO/c1-20-12-6-11-16-15-8-3-2-7-14(15)13-19(21)18-10-5-4-9-17(16)18/h2-5,7-11,19-21H,6,12-13H2,1H3/b16-11-/i1D3
.The structure reveals a hydroxyl group at the 10-position and a nitrogen atom linked to a propyl chain, which is essential for its biological activity.
Cis-10-hydroxy Nortriptyline-D3 can participate in various chemical reactions relevant to its function as an antidepressant:
These reactions are crucial for understanding the pharmacokinetics and dynamics of the compound in biological systems .
Cis-10-hydroxy Nortriptyline-D3 functions primarily as an inhibitor of norepinephrine and serotonin reuptake in the brain. Its mechanism involves:
This mechanism is similar to that of its parent compound, Nortriptyline, but with variations due to structural modifications .
The accurate mass measurement is approximately 282.181 g/mol, which supports its identification in analytical studies .
Cis-10-hydroxy Nortriptyline-D3 is primarily utilized in scientific research:
The incorporation of deuterium allows researchers to track the compound's behavior within biological systems more accurately than non-labeled counterparts .
Cis-10-hydroxy Nortriptyline-D3 (molecular formula: C19H18D3NO) represents a specialized deuterated analog of the primary nortriptyline metabolite, engineered with three deuterium atoms at specific molecular positions to enhance its utility in advanced analytical methodologies [2]. This isotopically labeled compound serves as an indispensable tool in pharmaceutical research and clinical chemistry, particularly for elucidating the complex pharmacokinetic profiles of tricyclic antidepressants and their biotransformation pathways. The strategic incorporation of stable deuterium isotopes creates a chemically identical yet mass-distinct variant that enables precise discrimination from endogenous compounds and the parent drug during mass spectrometric analysis, establishing it as a critical asset in modern bioanalytical research [4] [7]. The compound's significance extends beyond basic research into clinical applications where accurate therapeutic drug monitoring is essential, especially given nortriptyline's narrow therapeutic index and documented metabolic variability influenced by genetic polymorphisms in cytochrome enzymes [6].
The application of Cis-10-hydroxy Nortriptyline-D3 as an internal standard represents a gold standard approach in the quantitative determination of its unlabeled counterpart in complex biological matrices. Its nearly identical chemical properties ensure co-elution with the analyte during chromatographic separation while the mass difference (molecular weight: 282.39 g/mol versus 279.38 g/mol for unlabeled) allows unambiguous detection in mass spectrometers [2] [4]. This strategic pairing effectively compensates for matrix effects, extraction efficiency variations, and instrument fluctuations that would otherwise compromise analytical accuracy. The implementation of this deuterated internal standard has demonstrated significant improvements in analytical performance metrics, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) platforms that demand high precision for pharmacokinetic studies and therapeutic drug monitoring applications [7].
Table 1: Analytical Performance Metrics with Cis-10-hydroxy Nortriptyline-D3 Internal Standard
Parameter | Without Internal Standard | With Cis-10-hydroxy Nortriptyline-D3 |
---|---|---|
Matrix Effect Variability | 25-40% RSD | <8% RSD |
Extraction Recovery | 65-80% | 95-102% |
Inter-day Precision | 12-18% CV | 2-5% CV |
Lower Limit of Quantification | 1.0 ng/mL | 0.1 ng/mL |
Linearity Range | 1-100 ng/mL (r²=0.985) | 0.1-200 ng/mL (r²=0.999) |
The implementation of this deuterated standard specifically addresses the quantification challenges posed by Cis-10-hydroxy Nortriptyline, which exists in equilibrium with its trans-isomer and undergoes complex phase II metabolism in vivo [6]. By providing a stable, non-interfering reference compound that experiences nearly identical sample preparation conditions as the analyte, researchers achieve significantly improved accuracy in metabolite quantification, especially critical given that 10-hydroxynortriptyline is the most frequently detected metabolite in plasma following nortriptyline administration [6]. Furthermore, its commercial availability as a certified reference material (e.g., ACB-161030-0062) with documented traceability and purity ensures regulatory compliance in bioanalytical method validations according to FDA and EMA guidelines [2] [7].
The strategic incorporation of deuterium at three hydrogen positions (methyl group substitution) in Cis-10-hydroxy Nortriptyline-D3 creates a mass differential sufficient for analytical discrimination while minimizing the potential for metabolic kinetic isotope effects that could alter its disposition relative to the unlabeled molecule. This delicate balance is paramount for valid pharmacokinetic assessments [4] [6]. The deuterium labeling specifically targets the methylamino group, a site distant from the metabolic hydroxylation position at carbon-10, thereby preserving the authentic metabolic behavior while creating the necessary mass signature for detection [2]. This molecular design enables researchers to conduct simultaneous quantification of both nortriptyline and its hydroxylated metabolite without cross-interference, providing comprehensive metabolic profiles essential for understanding interindividual variability in drug response.
The metabolic transformation of nortriptyline to its cis-10-hydroxy metabolite represents a primary clearance pathway mediated predominantly by the polymorphic cytochrome P450 2D6 (CYP2D6) enzyme system, with additional contributions from CYP1A2, CYP2C19, and CYP3A4 [6]. The deuterated analog allows precise characterization of this metabolic pathway in vitro systems and clinical studies, revealing significant insights into enzyme kinetics and genetic polymorphisms. Pharmacokinetic investigations utilizing this labeled standard have demonstrated that the cis-10-hydroxy metabolite circulates at substantially higher concentrations than the parent drug in extensive metabolizers, contributing to the overall pharmacological profile despite having different receptor binding characteristics than nortriptyline itself [6].
Table 2: Nortriptyline Metabolic Pathways Characterized Using Cis-10-hydroxy Nortriptyline-D3
Metabolic Pathway | Primary Enzyme(s) | Contribution to Clearance | Deuterated Standard Utility |
---|---|---|---|
10-Hydroxylation | CYP2D6 (primarily), CYP1A2, CYP3A4 | 40-70% | Quantification of primary metabolite in CYP phenotyping studies |
N-Demethylation | CYP3A4, CYP2C19 | 15-30% | Differentiation from hydroxylation pathway |
Glucuronidation | UGT1A4, UGT2B10 | Nearly 100% of hydroxylated metabolite | Quantification of phase II metabolites |
E-Isomer Formation | Non-enzymatic | Variable | Resolution of cis/trans isomerization |
The deuterium labeling strategy employed in Cis-10-hydroxy Nortriptyline-D3 demonstrates exceptional analytical performance while avoiding significant kinetic isotope effects (KIEs) that might alter metabolic rates compared to the protiated molecule [4] [6]. This critical distinction enables researchers to extrapolate findings from studies using the deuterated standard to the native compound's behavior in biological systems, establishing its role as a reliable tracer for human pharmacokinetic investigations. The subtle molecular modifications create sufficient mass separation (+3 m/z) for detection in modern high-resolution mass spectrometers without introducing structural alterations that might affect protein binding, tissue distribution, or renal clearance characteristics [7]. This balance is particularly crucial for nortriptyline research due to its complex pharmacokinetics, including variable bioavailability (45-85%), significant protein binding (93%), and extensive hepatic metabolism that collectively contribute to a plasma half-life ranging 16-38 hours [6].
Table 3: Comparative Molecular Properties of Nortriptyline Metabolites and Deuterated Standards
Compound | Molecular Formula | Molecular Weight | CAS Number | Primary Application |
---|---|---|---|---|
Cis-10-hydroxy Nortriptyline-D3 | C19H18D3NO | 282.39 | N/A | Internal standard for metabolite quantification |
Unlabeled Cis-10-hydroxy Nortriptyline | C19H21NO | 279.38 | 47132-19-4 | Reference standard for metabolite identification |
Nortriptyline (Parent Drug) | C19H21N | 263.38 | 72-69-5 | Analytical reference standard |
Nortriptyline-d3 Hydrochloride | C19H19D3ClN | 302.86 | 203784-52-5 | Internal standard for parent drug quantification |
N-Nitroso Nortriptyline D3 | C19H17D3N2O | 295.39 | N/A | Impurity profiling |
The comprehensive utilization of Cis-10-hydroxy Nortriptyline-D3 in analytical research extends beyond basic quantification to sophisticated applications including metabolic stability assessments, drug-drug interaction studies, and in vitro-in vivo extrapolation methodologies. Its integration into regulatory-compliant analytical workflows supports drug development programs for nortriptyline and structurally related compounds, providing essential data on metabolite exposure and safety. Furthermore, this deuterated standard enables investigations into the pharmacological activity of the cis-10-hydroxy metabolite itself, which displays distinct receptor binding profiles compared to the parent drug despite sharing the tricyclic structural framework [6] [7]. As pharmaceutical analysis continues to evolve toward ever-lower detection limits and higher precision requirements, the strategic implementation of well-characterized deuterated standards like Cis-10-hydroxy Nortriptyline-D3 becomes increasingly essential for generating reliable data that informs clinical decision-making and therapeutic individualization.
CAS No.: 62968-45-0
CAS No.: 1981-49-3
CAS No.: 3779-62-2
CAS No.:
CAS No.: 1356964-77-6
CAS No.: